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Compound Name:
3-Bromo-2-chloro-6-

(trifluoromethyl)pyridine

Cat. No.: B1519747 Get Quote

An In-depth Technical Guide to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine: Properties,

Reactivity, and Applications

Introduction
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a polysubstituted heterocyclic compound of

significant interest in modern organic synthesis. Its unique arrangement of a bromine atom, a

chlorine atom, and a strongly electron-withdrawing trifluoromethyl group on a pyridine core

makes it a versatile and highly valuable building block. This guide provides a comprehensive

overview of its chemical properties, reactivity, and applications, with a focus on its role as a key

intermediate in the development of novel agrochemicals and pharmaceuticals. The strategic

positioning of its functional groups allows for selective chemical transformations, enabling the

construction of complex molecular architectures.[1][2]

Physicochemical and Structural Properties
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a solid at room temperature.[3] The

trifluoromethyl group is a powerful electron-withdrawing moiety that significantly influences the

electronic properties of the pyridine ring, enhancing the lipophilicity and metabolic stability of its

derivatives.[4][5] This is a critical parameter in the design of modern active ingredients.

A summary of its key properties is presented below:
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Property Value Source(s)

CAS Number 1159512-34-1 [6]

Molecular Formula C₆H₂BrClF₃N [3][7]

Molecular Weight 260.44 g/mol [3][7]

Appearance Solid [3]

Purity Typically ≥97% [3]

InChI

InChI=1S/C6H2BrClF3N/c7-4-

2-1-3(5(8)12-4)6(9,10)11/h1-

2H
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InChIKey
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Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine stems from the

differential reactivity of its two halogen substituents. This allows for programmed, regioselective

functionalization of the pyridine core.

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Reactivity Profile

mol Key Reactivity Sites

C3-Br Bond
More reactive site for oxidative addition.

Ideal for Suzuki, Stille, etc.

Primary Site

C2-Cl Bond
Less reactive site.

Requires harsher conditions or specific catalysts.

Secondary Site

Pyridine Ring
Electron-deficient.

Susceptible to nucleophilic aromatic substitution (under forcing conditions).

Tertiary Site

Click to download full resolution via product page
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Caption: Reactivity sites of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine.

Regioselective Cross-Coupling Reactions
The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl)

bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond

dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the

catalytic cycle.[9][10] This reactivity difference is the cornerstone of its utility, allowing for

selective functionalization at the 3-position while leaving the 2-chloro substituent intact for

subsequent transformations.

Suzuki-Miyaura Coupling: This is the most prominent reaction for this substrate. It enables the

formation of a C-C bond at the C3 position with a wide variety of aryl- and heteroarylboronic

acids. The resulting 3-aryl-2-chloro-6-(trifluoromethyl)pyridine products are valuable

intermediates for further elaboration.[9]

Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is rendered electron-deficient by the combined effects of the ring nitrogen and

the potent trifluoromethyl group. This electronic characteristic makes the molecule susceptible

to nucleophilic aromatic substitution, although this typically requires more forcing conditions

compared to cross-coupling. The chlorine atom at the C2 position is generally more susceptible

to displacement by nucleophiles than the bromine at C3 in an SNAr context, a reactivity pattern

that complements the cross-coupling selectivity.

Synthesis Strategies
The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research in agrochemical

and pharmaceutical development. While specific, detailed routes for 3-Bromo-2-chloro-6-
(trifluoromethyl)pyridine are proprietary, general methodologies for TFMP synthesis include:

Halogen Exchange: Starting from a corresponding trichloromethylpyridine, a chlorine/fluorine

exchange reaction is performed.[11]

Pyridine Ring Construction: Building the heterocyclic ring from a precursor that already

contains the trifluoromethyl group.[11]
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Direct Trifluoromethylation: Introducing the CF₃ group directly onto a pre-functionalized

pyridine ring.[11]

The preparation of this specific isomer likely involves a multi-step sequence of halogenation

and functional group interconversion on a suitable pyridine precursor.

Safety and Handling
Proper handling of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is essential due to its

hazardous properties. It is classified as an irritant.

GHS Hazard Statements:

H315: Causes skin irritation.[7][12]

H319: Causes serious eye irritation.[7][12]

H335: May cause respiratory irritation.[12][13]

Precautionary Measures:

P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[13][14]

P280: Wear protective gloves, protective clothing, and eye/face protection.[14]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[12][13]

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[13][14]

First Aid:

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult

a physician.[12][15]

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12][15]
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.[12][15]

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Consult a physician.[15]

Experimental Protocol: Regioselective Suzuki-
Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at

the C3-Br position.

Objective: To synthesize a 3-aryl-2-chloro-6-(trifluoromethyl)pyridine derivative.

Materials:

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]

Base (e.g., K₂CO₃, 2.0 equiv)[9]

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[9]

Schlenk flask or sealed reaction tube

Inert gas supply (Argon or Nitrogen)

Magnetic stirrer and heating block

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-2-chloro-6-
(trifluoromethyl)pyridine, the desired arylboronic acid, and the base.[9]
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Add the palladium catalyst to the flask.

Add the degassed solvent mixture via syringe.

Seal the flask and heat the reaction mixture to 90°C with vigorous stirring.

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-

aryl-2-chloro-6-(trifluoromethyl)pyridine.

Causality: The choice of a palladium catalyst with phosphine ligands is crucial for facilitating the

oxidative addition step. The base is required for the transmetalation step of the catalytic cycle.

Using an inert atmosphere is critical to prevent the degradation of the catalyst and the

homocoupling of the boronic acid.[10]

Conclusion
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a highly functionalized and synthetically

versatile intermediate. Its value is rooted in the predictable and regioselective reactivity of its C-

Br bond in cross-coupling reactions, which allows for the controlled and efficient construction of

complex molecular scaffolds. This attribute, combined with the favorable physicochemical

properties imparted by the trifluoromethyl group, ensures its continued importance as a building

block for researchers and scientists in the agrochemical and pharmaceutical industries.[2][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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